

AXL Expression Profile in Human Tissues: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>axl protein</i>
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, AXL, Mer) family. It plays a crucial role in various cellular processes, including cell growth, survival, migration, and immune regulation. Aberrant AXL expression has been implicated in the pathogenesis of numerous diseases, particularly in cancer, where it is often associated with tumor progression, metastasis, and therapeutic resistance. A thorough understanding of the AXL expression profile in different human tissues is therefore paramount for advancing both basic research and the development of targeted therapies. This technical guide provides a comprehensive overview of AXL expression across a wide range of human tissues, details the experimental methodologies used for its detection, and illustrates the key signaling pathways it governs.

Data Presentation: Quantitative AXL Expression

The following tables summarize the quantitative expression of AXL at both the RNA and protein levels across a variety of normal human tissues. The RNA expression data is presented in normalized Protein-Coding Transcripts Per Million (nTPM) based on data from the Genotype-

Tissue Expression (GTEx) project and the Human Protein Atlas (HPA). Protein expression data is derived from immunohistochemistry (IHC) studies from the Human Protein Atlas and is presented with a qualitative score.

Table 1: AXL RNA Expression in Normal Human Tissues

Tissue	GTEx nTPM	HPA nTPM	Consensus nTPM
Adipose Tissue	15.8	10.5	13.2
Adrenal Gland	12.1	10.2	11.2
Bone Marrow	25.6	15.7	20.7
Brain (Cerebral Cortex)	4.5	5.2	4.9
Breast	5.9	4.8	5.4
Colon	8.2	7.1	7.7
Endometrium	9.1	8.5	8.8
Esophagus	6.7	5.9	6.3
Fallopian Tube	11.3	9.8	10.6
Heart Muscle	18.2	14.9	16.6
Kidney	14.5	12.3	13.4
Liver	10.1	8.9	9.5
Lung	9.8	8.1	9.0
Lymph Node	13.4	11.2	12.3
Ovary	12.9	10.8	11.9
Pancreas	7.5	6.5	7.0
Placenta	16.7	14.2	15.5
Prostate	9.3	7.8	8.6
Skeletal Muscle	11.2	9.5	10.4
Skin	7.1	6.2	6.7
Spleen	10.8	9.1	10.0
Stomach	8.9	7.6	8.3
Testis	22.4	18.9	20.7

Thyroid Gland	10.5	8.8	9.7
Urinary Bladder	8.1	7.0	7.6

Data sourced from the Human Protein Atlas, which integrates data from HPA and GTEx.[\[1\]](#)

Table 2: AXL Protein Expression in Normal Human Tissues (Immunohistochemistry)

Tissue	Staining Level	Cellular Localization
Adipose Tissue	Not detected	-
Adrenal Gland	Medium	Cytoplasmic/membranous in cortical cells
Bone Marrow	High	Cytoplasmic/membranous in myeloid cells
Brain (Cerebellum)	Low	Cytoplasmic in Purkinje cells
Breast	Low	Cytoplasmic in glandular cells
Colon	Low	Cytoplasmic in glandular cells
Endometrium	Medium	Cytoplasmic in glandular and stromal cells
Esophagus	Low	Cytoplasmic in squamous epithelial cells
Fallopian Tube	Medium	Cytoplasmic in glandular cells
Heart Muscle	Medium	Cytoplasmic in myocytes
Kidney	High	Cytoplasmic/membranous in renal tubules
Liver	Low	Cytoplasmic in hepatocytes
Lung	Low	Cytoplasmic in pneumocytes and macrophages
Lymph Node	Medium	Cytoplasmic in germinal center cells
Ovary	Medium	Cytoplasmic in stromal cells
Pancreas	Low	Cytoplasmic in islet cells
Placenta	High	Cytoplasmic in trophoblastic cells
Prostate	Low	Cytoplasmic in glandular cells

Skeletal Muscle	Medium	Cytoplasmic in myocytes
Skin	Low	Cytoplasmic in epidermal cells
Spleen	Low	Cytoplasmic in red pulp
Stomach	Low	Cytoplasmic in glandular cells
Testis	High	Cytoplasmic in cells of seminiferous ducts
Thyroid Gland	Medium	Cytoplasmic in glandular cells
Urinary Bladder	Low	Cytoplasmic in urothelial cells

Data sourced from the Human Protein Atlas.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of AXL expression are provided below.

Immunohistochemistry (IHC) Protocol for AXL in Paraffin-Embedded Human Tissues

This protocol outlines the steps for detecting **AXL protein** in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

- Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the retrieval solution.

3. Blocking:

- Wash slides twice with Phosphate-Buffered Saline (PBS).
- Incubate slides with a blocking solution (e.g., 3% Hydrogen Peroxide in PBS) for 10 minutes to block endogenous peroxidase activity.
- Wash slides twice with PBS.
- Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature.

4. Primary Antibody Incubation:

- Dilute the primary anti-AXL antibody in an antibody diluent to the recommended concentration.
- Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

- Wash slides three times with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
- Wash slides three times with PBS.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

- Wash slides three times with PBS.
- Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
- Rinse slides with distilled water.

6. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with water.
- Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
- Mount the coverslip with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) Protocol for AXL Gene Expression

This protocol describes the quantification of AXL mRNA levels from total RNA extracted from human tissues.

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from tissue samples using a suitable RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

2. qPCR Reaction Setup:

- Prepare a qPCR master mix containing SYBR Green, dNTPs, and DNA polymerase.
- Add the forward and reverse primers for AXL and a reference gene (e.g., GAPDH, ACTB) to the master mix.

- AXL Forward Primer: 5'-GTCGGACCACTGAAGCTACC-3'^[3]
- AXL Reverse Primer: 5'-CATCGTCTTCACAGCCACCT-3'^[3]
- Add the cDNA template to the reaction mix.

3. qPCR Cycling Conditions:

- Perform the qPCR using the following cycling conditions:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

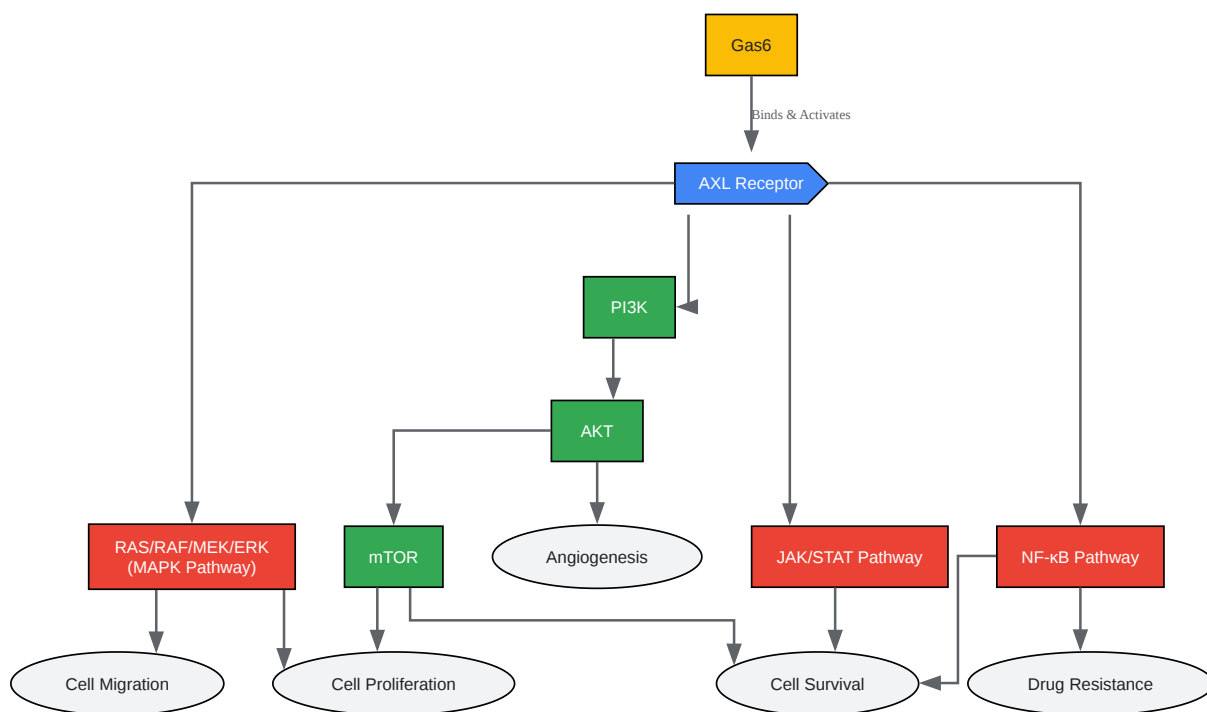
4. Data Analysis:

- Determine the cycle threshold (Ct) values for AXL and the reference gene.
- Calculate the relative expression of AXL using the $2^{-\Delta\Delta C_t}$ method.

Mandatory Visualization

AXL Signaling Pathway

The following diagram illustrates the major signaling pathways activated by AXL upon binding to its ligand, Gas6.

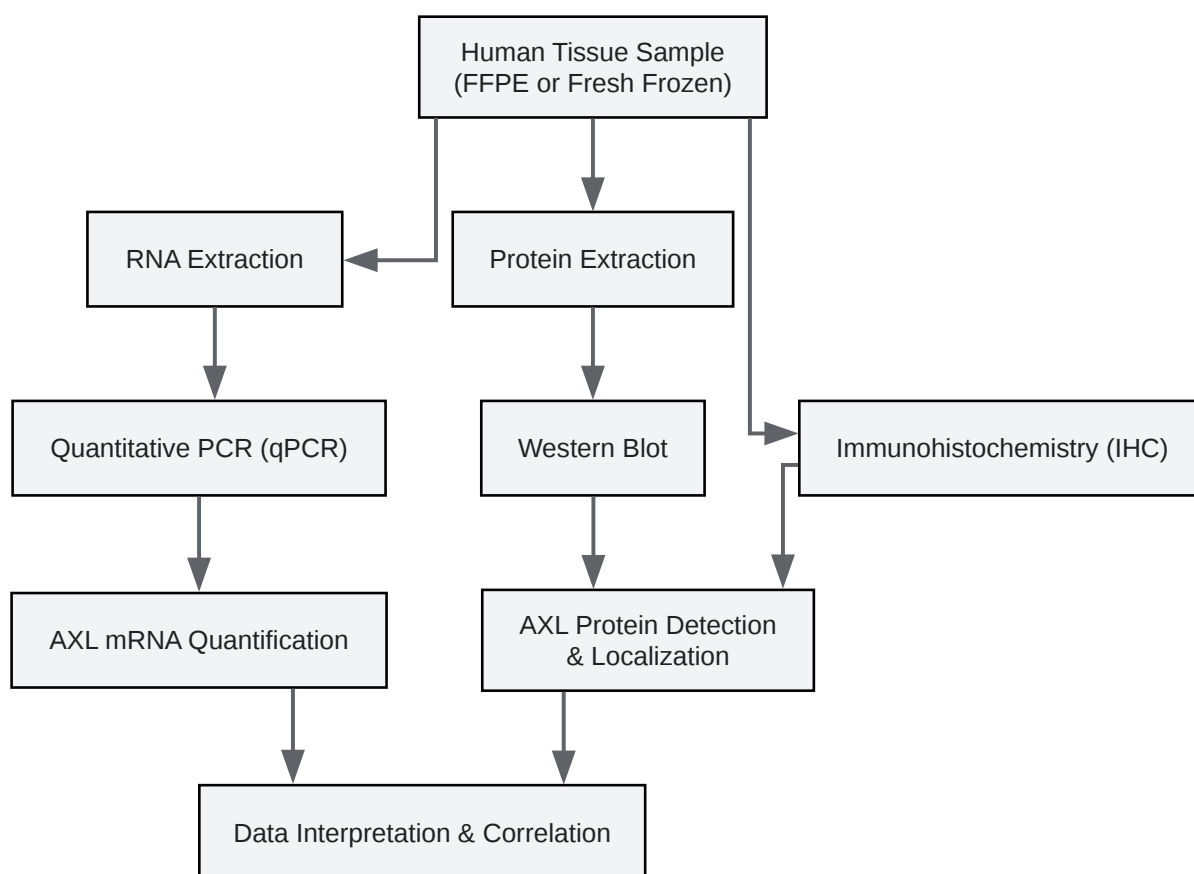


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AXL receptor signaling cascade.

Experimental Workflow for AXL Expression Analysis

The diagram below outlines a typical experimental workflow for the analysis of AXL expression in human tissue samples.



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Workflow for AXL expression analysis.

Conclusion

This technical guide provides a consolidated resource for understanding the expression profile of AXL in various human tissues. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a practical foundation for researchers investigating the role of AXL in health and disease. The visualized signaling pathway and experimental workflow serve as valuable conceptual aids. As AXL continues to emerge as a significant therapeutic target, a comprehensive understanding of its expression and function is critical for the development of novel and effective treatment strategies.

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References

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- [2. AXL protein expression summary - The Human Protein Atlas \[proteintlas.org\]](#)
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